molecular formula C15H9ClF3N5O B4428119 N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4428119
M. Wt: 367.71 g/mol
InChI Key: MDXFUBBLUKSZDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
This compound features a benzamide core substituted at the 3-position with a 1H-tetrazol-1-yl group and at the N-position with a 4-chloro-3-(trifluoromethyl)phenyl moiety. The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability, while the tetrazole ring acts as a bioisostere for carboxylic acids, improving bioavailability and hydrogen-bonding capacity .

For instance, tetrazole rings are often introduced via cycloaddition of nitriles with sodium azide under acidic conditions .

Applications: Compounds with similar structures (e.g., CTPPU derivatives) exhibit anticancer activity by inducing cell cycle arrest in non-small cell lung cancer (NSCLC) cells . The tetrazole group may enhance binding to biological targets such as kinases or receptors via hydrogen bonding.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N5O/c16-13-5-4-10(7-12(13)15(17,18)19)21-14(25)9-2-1-3-11(6-9)24-8-20-22-23-24/h1-8H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXFUBBLUKSZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's chemical formula is C15H9ClF3N5OC_{15}H_{9}ClF_{3}N_{5}O, with a molecular weight of approximately 367.71 g/mol. Its structure includes:

  • Tetrazole ring : Known for mimicking carboxylic acids, enhancing interactions with biological targets.
  • Trifluoromethyl group : Increases lipophilicity and metabolic stability, which may enhance bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the tetrazole and trifluoromethyl groups contributes to its binding affinity and selectivity towards various biological targets.

Biological Activities

Research indicates that compounds containing tetrazole rings often exhibit significant antibacterial , anti-inflammatory , and anticancer properties. The following sections detail specific activities observed in studies.

Anticancer Activity

Several studies have reported the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibits cell proliferation in various cancer cell lines, including HeLa (cervical cancer), HCT-15 (colon cancer), and MCF-7 (breast cancer) cells. IC50 values were reported in the low micromolar range, indicating potent activity against these cell lines .
Cell LineIC50 (µM)Mechanism of Action
HeLa4.22Induction of apoptosis
HCT-153.46Cell cycle arrest at G2/M phase
MCF-75.33Inhibition of tubulin polymerization

Anti-inflammatory Activity

This compound has also shown promise as an anti-inflammatory agent:

  • Inhibition of TNF-a Release : Studies indicated that the compound effectively inhibited the release of TNF-a in LPS-induced models, suggesting its potential in treating inflammatory diseases .

Case Studies

  • Study on Anticancer Properties : A study conducted on various cancer cell lines revealed that the compound significantly inhibited proliferation and induced apoptosis through modulation of apoptotic markers such as Bcl-2 and Bax .
  • Inflammation Model : In an animal model, the administration of this compound resulted in a marked reduction in inflammatory markers compared to controls, highlighting its therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally analogous benzamide derivatives:

Compound Name Key Substituents Molecular Formula Key Properties/Applications Reference
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide 3-(1H-tetrazol-1-yl), 4-chloro-3-(trifluoromethyl)phenyl C₁₅H₁₀ClF₃N₅O Potential anticancer/kinase inhibition
N-[3-(1H-tetrazol-5-yl)phenyl]-3-(trifluoromethyl)benzamide 3-(trifluoromethyl)benzamide, 3-(1H-tetrazol-5-yl)phenyl C₁₅H₁₀F₃N₅O Bioisostere for carboxylic acids
4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide 3-(pyrrolidin-1-ylsulfonyl), 4-chloro-3-(trifluoromethyl)phenyl C₁₈H₁₅Cl₂F₃N₂O₃S Agrochemical applications (fungicide/herbicide)
N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea (CTPPU) Urea linkage, 4-chloro-3-(trifluoromethyl)phenyl C₁₄H₁₁ClF₃N₂O Anticancer (NSCLC cell growth inhibition)
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide 4-(pyrazol-1-ylmethyl), 3-(trifluoromethyl)phenyl C₁₈H₁₃ClF₃N₃O Kinase inhibition (hypothetical)

Key Comparisons:

Bioisosteric Replacement :

  • The tetrazole group (1H-tetrazol-1-yl) in the target compound replaces carboxylic acid groups in analogs like flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide), improving metabolic stability and oral bioavailability .
  • In contrast, urea derivatives (e.g., CTPPU) lack the tetrazole’s acidic proton, reducing hydrogen-bonding capacity but enhancing cell membrane permeability .

Electron-Withdrawing Effects: The trifluoromethyl group in the target compound and its analogs (e.g., SIJ1281) enhances electron-withdrawing effects, stabilizing the amide bond against hydrolysis compared to non-fluorinated derivatives .

Biological Activity :

  • Anticancer Activity : CTPPU derivatives inhibit NSCLC cell growth by inducing G2/M phase arrest, while tetrazole-containing benzamides may target similar pathways with improved pharmacokinetics .
  • Agrochemical Use : Pyrrolidin-1-ylsulfonyl-substituted analogs (e.g., 341965-12-6) are used as fungicides, highlighting the role of sulfonyl groups in agrochemical activity vs. tetrazoles in pharmaceuticals .

Synthetic Accessibility :

  • Tetrazole introduction requires harsh conditions (e.g., NaN₃/HCl), whereas urea derivatives (e.g., CTPPU) are synthesized via simpler carbodiimide-mediated coupling .

Physicochemical Properties:

Property Target Compound CTPPU (Urea Derivative) Pyrrolidin-1-ylsulfonyl Analog
Molecular Weight (g/mol) 383.7 324.7 467.3
logP (Predicted) 4.2 3.8 5.1
Hydrogen Bond Donors 1 (tetrazole NH) 2 (urea NH) 0
Metabolic Stability High (tetrazole) Moderate High (sulfonyl)

Research Findings and Implications

  • Anticancer Potential: The trifluoromethyl and tetrazole groups in the target compound may synergize to inhibit BRAF or EGFR kinases, analogous to SIJ1281 (BRAF inhibitor) .
  • Agrochemical Divergence : Sulfonyl-substituted analogs prioritize environmental stability, whereas tetrazole derivatives focus on target specificity in pharmaceuticals .
  • Synthetic Challenges : Tetrazole cyclization requires stringent conditions, limiting scalability compared to urea or sulfonamide derivatives .

Q & A

Basic Research Questions

Q. What are the key structural features of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide that influence its biological activity?

  • Structural Features :

  • Tetrazole ring : Enhances hydrogen bonding and π-π stacking interactions with biological targets due to its aromaticity and nitrogen-rich structure .
  • 4-Chloro-3-(trifluoromethyl)phenyl group : The electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) substituents increase lipophilicity, improving membrane permeability and metabolic stability .
  • Benzamide backbone : Provides rigidity and planar geometry, facilitating interactions with enzyme active sites or receptors .
    • Methodological Insight : Computational docking studies (e.g., AutoDock Vina) combined with Hammett σ constants can quantify electronic effects of substituents on binding affinity .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

  • Key Steps :

Amide Coupling : React 4-chloro-3-(trifluoromethyl)aniline with 3-(1H-tetrazol-1-yl)benzoic acid using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine in anhydrous dichloromethane (DCM) at 0–5°C .

Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) .

  • Optimization : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity by HPLC (C18 column, 70:30 acetonitrile/water) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target specificity?

  • SAR Strategies :

  • Substitution Patterns : Synthesize analogs with varying substituents (e.g., replacing -CF₃ with -OCH₃ or -CN) to assess effects on solubility and binding. highlights that methoxy groups alter solubility, while cyano groups enhance reactivity .
  • Tetrazole Modifications : Introduce 5-mercapto or 5-methyltetrazole variants to evaluate steric/electronic impacts on target engagement .
    • Experimental Design :
  • Use high-throughput screening (HTS) in enzyme inhibition assays (e.g., kinase panels) to compare IC₅₀ values of analogs.
  • Corrogate data with computational QSAR models to identify critical physicochemical parameters (e.g., logP, polar surface area) .

Q. What analytical techniques resolve contradictions in crystallographic and spectroscopic data for this compound?

  • Contradiction Example : Discrepancies in reported crystal packing or hydrogen bonding motifs.
  • Resolution Methods :

Single-Crystal X-ray Diffraction (SCXRD) : Use Mercury CSD 2.0 to compare packing patterns with similar benzamide derivatives (e.g., Cambridge Structural Database entries) .

Solid-State NMR : Confirm hydrogen bonding via ¹H-¹³C CP/MAS NMR to cross-validate SCXRD data .

DSC/TGA : Assess thermal stability and polymorphic transitions that may explain data variability .

Q. How can metabolic stability be optimized without compromising target binding affinity?

  • Approaches :

  • Isosteric Replacement : Replace -CF₃ with -OCF₃ to maintain lipophilicity while reducing metabolic oxidation .
  • Deuterium Incorporation : Introduce deuterium at labile C-H positions (e.g., benzamide methyl groups) to slow CYP450-mediated degradation .
    • Validation :
  • In vitro Microsomal Assays : Compare half-life (t₁/₂) in human liver microsomes (HLM) with/without modifications.
  • Surface Plasmon Resonance (SPR) : Ensure modified analogs retain nM-level binding affinity to the target .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.